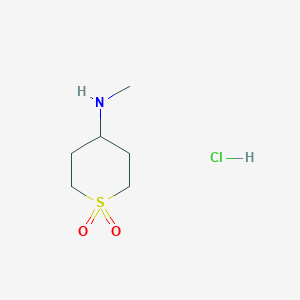![molecular formula C10H19ClN2O B6285631 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride CAS No. 111247-63-3](/img/no-structure.png)
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-4-yl)methylpyrrolidin-2-one hydrochloride, also known as PMPOH or 1-PMPOH, is a synthetic compound and a derivative of pyrrolidin-2-one that has been studied for its potential applications in the fields of chemistry and biochemistry. PMPOH is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. It has been used as a catalyst in the synthesis of pharmaceuticals, as a chiral resolving agent, and as a chiral building block for the synthesis of other compounds.
科学的研究の応用
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride has been studied for its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. It has also been used as a chiral building block for the synthesis of other compounds, such as amino acids and peptides. In addition, 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride has been studied for its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions.
作用機序
The mechanism of action of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is not yet fully understood. However, it is believed to act as a chiral resolving agent by forming a complex with achiral molecules, such as amino acids and peptides, to form a chiral compound. This chiral compound can then be used to synthesize other compounds with specific chiral properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride are not yet fully understood. However, it has been studied for its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. In addition, 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride has been studied for its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions.
実験室実験の利点と制限
The main advantage of using 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride in laboratory experiments is its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions. However, there are some limitations to using 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride in laboratory experiments. For instance, the synthesis of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is a two-step process, which can be time-consuming and difficult to scale up. In addition, 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is a chiral molecule, which means that it has two distinct forms that are mirror images of each other. This can make it difficult to determine the exact structure of the molecule.
将来の方向性
Future research on 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride could focus on its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. In addition, further research could be conducted to better understand the mechanism of action of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride and its potential biochemical and physiological effects. Furthermore, future research could focus on developing methods to more quickly and easily synthesize 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride and to determine the exact structure of the molecule. Finally, further research could focus on the application of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride in the development of new drugs and other compounds.
合成法
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride can be synthesized in a two-step process. The first step involves the reaction of piperidine with methyl acrylate in the presence of a base to form the piperidine-methyl acrylate adduct. This adduct is then reacted with pyrrolidin-2-one in the presence of an acid to form 1-(piperidin-4-yl)methylpyrrolidin-2-one hydrochloride.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride involves the reaction of piperidine with pyrrolidin-2-one in the presence of a suitable catalyst to form the desired product. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.", "Starting Materials": [ "Piperidine", "Pyrrolidin-2-one", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetone", "Sodium sulfate" ], "Reaction": [ "Step 1: Piperidine is reacted with pyrrolidin-2-one in the presence of a suitable catalyst such as palladium on carbon or Raney nickel.", "Step 2: The resulting product is purified by filtration and washed with water to remove any impurities.", "Step 3: The product is then dissolved in methanol and hydrochloric acid is added to form the hydrochloride salt.", "Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether to remove any remaining impurities.", "Step 5: The product is further purified by recrystallization from a suitable solvent such as acetone or ethyl acetate.", "Step 6: The final product is dried under vacuum and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry." ] } | |
CAS番号 |
111247-63-3 |
製品名 |
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride |
分子式 |
C10H19ClN2O |
分子量 |
218.7 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



